molecular formula C14H9ClN2OS2 B4709914 N-(4-chloro-1,3-benzothiazol-2-yl)-3-(2-thienyl)acrylamide

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(2-thienyl)acrylamide

Cat. No. B4709914
M. Wt: 320.8 g/mol
InChI Key: NIFZABQBVLHTBF-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(2-thienyl)acrylamide is a chemical compound that has been studied for its potential use in scientific research. It is a small molecule that has shown promise in a variety of applications, from drug discovery to understanding biological mechanisms. In

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-3-(2-thienyl)acrylamide is not fully understood. However, it is believed to work by interacting with specific proteins or enzymes in cells. This interaction can either activate or inhibit the activity of the protein or enzyme, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinases, which are involved in cellular signaling pathways. It has also been shown to activate certain proteins, such as transcription factors, which are involved in gene expression. In addition, the compound has been shown to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-1,3-benzothiazol-2-yl)-3-(2-thienyl)acrylamide in lab experiments is its specificity. The compound has been shown to interact with specific proteins or enzymes, allowing researchers to study specific cellular signaling pathways. In addition, the compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using the compound is its potential toxicity. The compound has been shown to have cytotoxic effects in some cell lines, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-chloro-1,3-benzothiazol-2-yl)-3-(2-thienyl)acrylamide. One direction is to explore its potential use in drug discovery. The compound has been shown to have anti-inflammatory and anti-tumor effects, making it a potential candidate for the development of new drugs. Another direction is to further explore its mechanism of action. Understanding how the compound interacts with specific proteins or enzymes could lead to a better understanding of cellular signaling pathways. Finally, researchers could explore the potential use of the compound in combination with other drugs or therapies to enhance its effects.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(2-thienyl)acrylamide has been studied for its potential use in scientific research. It has been shown to have a variety of applications, including as a tool in drug discovery and as a probe for understanding biological mechanisms. The compound has been used in a variety of assays to study protein-protein interactions, enzyme activity, and cellular signaling pathways.

properties

IUPAC Name

(E)-N-(4-chloro-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2OS2/c15-10-4-1-5-11-13(10)17-14(20-11)16-12(18)7-6-9-3-2-8-19-9/h1-8H,(H,16,17,18)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFZABQBVLHTBF-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chloro-1,3-benzothiazol-2-yl)-3-(2-thienyl)acrylamide
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N-(4-chloro-1,3-benzothiazol-2-yl)-3-(2-thienyl)acrylamide
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N-(4-chloro-1,3-benzothiazol-2-yl)-3-(2-thienyl)acrylamide
Reactant of Route 4
N-(4-chloro-1,3-benzothiazol-2-yl)-3-(2-thienyl)acrylamide
Reactant of Route 5
N-(4-chloro-1,3-benzothiazol-2-yl)-3-(2-thienyl)acrylamide
Reactant of Route 6
N-(4-chloro-1,3-benzothiazol-2-yl)-3-(2-thienyl)acrylamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.